molecular formula C15H25ClN6O4 B12296842 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride

Cat. No.: B12296842
M. Wt: 388.85 g/mol
InChI Key: YOYUKRMZXJXIMC-UHFFFAOYSA-N
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Description

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride is a complex organic compound with significant applications in various fields, including pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes a purine base linked to an amino acid derivative, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride typically involves multiple steps. One common method includes the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by esterification with an L-valine derivative . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine base, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the purine base.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The amino acid derivative part of the molecule can enhance its binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar purine base structure.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

    Ganciclovir: Another antiviral compound with a similar mechanism of action.

Uniqueness

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride is unique due to its specific combination of a purine base and an amino acid derivative. This structure provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C15H25ClN6O4

Molecular Weight

388.85 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H

InChI Key

YOYUKRMZXJXIMC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl

Origin of Product

United States

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